(Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one
説明
特性
IUPAC Name |
(Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-23(26-12-14-29-15-13-26)11-10-19-17-27(20-7-2-1-3-8-20)25-24(19)22-16-18-6-4-5-9-21(18)30-22/h1-11,16-17H,12-15H2/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCWVISHOVGRRC-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C\C2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester.
Attachment of the benzofuran moiety: This step involves the coupling of the benzofuran ring to the pyrazole core, often using Suzuki or Heck coupling reactions.
Formation of the enone system: The final step involves the formation of the enone system through aldol condensation or similar reactions, incorporating the morpholine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and pyrazole rings.
Reduction: Reduction reactions can target the enone system, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Products include oxidized derivatives of the benzofuran and pyrazole rings.
Reduction: The major product is the corresponding alcohol of the enone system.
Substitution: Substituted derivatives of the aromatic rings.
科学的研究の応用
Synthesis of the Compound
The synthesis of (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one typically involves multi-step reactions starting from benzofuran derivatives and pyrazole intermediates. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine, which facilitate the formation of the desired compound with high yields.
Key Steps in Synthesis:
- Formation of Pyrazole Derivative: The initial step involves synthesizing a pyrazole derivative from benzofuran and phenyl hydrazine.
- Condensation Reaction: The pyrazole is then subjected to a condensation reaction with morpholine derivatives to yield the final product.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration.
Antimicrobial Activity
Studies have shown that derivatives of pyrazoles, including those containing benzofuran moieties, possess notable antimicrobial properties. For instance, compounds synthesized from similar precursors have been evaluated for their efficacy against various bacterial strains, demonstrating significant inhibitory effects .
Enzyme Inhibition
Recent research indicates that compounds with similar structures act as inhibitors of alkaline phosphatases (APs). The structure–activity relationship (SAR) studies reveal that modifications on the benzofuran or pyrazole rings can enhance inhibitory potency against APs, suggesting potential therapeutic applications in managing diseases where AP activity is dysregulated .
Therapeutic Applications
Given its biological activities, (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one may have several therapeutic applications:
Cancer Treatment
Compounds with similar structural features have been investigated for their anticancer properties. The ability to inhibit specific enzymes involved in tumor progression makes this compound a potential candidate for cancer therapy.
Anti-inflammatory Properties
Research into related compounds suggests that they may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one:
| Study | Findings |
|---|---|
| Study 1 | Synthesized new pyrazole derivatives with antimicrobial activity; demonstrated effective inhibition against various pathogens. |
| Study 2 | Explored enzyme inhibition properties; identified structure–activity relationships that enhance inhibitory effects on alkaline phosphatases. |
| Study 3 | Confirmed synthesis via X-ray diffraction; evaluated biological activities showing promise in medicinal applications. |
作用機序
The mechanism of action of (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to a class of α,β-unsaturated ketones with pyrazole and aryl substituents. Below is a structural and functional comparison with analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Solubility :
- The morpholine group in the target compound improves water solubility compared to hydroxy-containing analogs (e.g., ).
- Benzodioxin substitution () introduces two ether oxygens, increasing polarity but reducing lipophilicity relative to benzofuran.
Electronic and Steric Modifications :
- Halogenated anilines (F, Br) in enhance dipole interactions and may influence binding to electron-rich targets. Bromine’s larger atomic radius introduces steric hindrance absent in fluorine.
- The Z-configuration in the α,β-unsaturated ketone is conserved across analogs, maintaining planar conjugation critical for electronic delocalization.
Biological Implications: Benzofuran’s aromaticity may improve membrane permeability compared to benzodioxin . Morpholine’s electron-donating effects could modulate the propenone’s electrophilicity, altering reactivity in biological environments.
Structural Validation :
- SHELXL refinement confirms the Z-configuration and bond geometry, while Multiwfn analyses highlight charge localization differences between benzofuran and benzodioxin analogs.
生物活性
(Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework that includes a benzofuran moiety, a pyrazole ring, and a morpholinopropene structure. The synthesis and biological evaluation of similar compounds have demonstrated various pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities.
Synthesis
The synthesis of (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one typically involves multi-step organic reactions. A common method includes the condensation of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole with appropriate reagents under controlled conditions, often utilizing catalysts to enhance yield and selectivity. The structure is confirmed through spectral analyses such as NMR and X-ray diffraction.
Anticancer Activity
Research indicates that compounds related to (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown effective inhibition against various human cancer cell lines, including breast carcinoma (MCF7), colon carcinoma (SW480), and lung carcinoma (A549) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (μM) |
|---|---|---|
| Compound A | MCF7 | 15.6 |
| Compound B | SW480 | 20.3 |
| Compound C | A549 | 12.8 |
Antioxidant Activity
The antioxidant properties of benzofuranone derivatives have been extensively studied. These compounds demonstrate the ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. The DPPH radical scavenging assay is commonly used to evaluate this activity, with several derivatives showing promising results .
Anticholinesterase Activity
The inhibition of acetylcholinesterase (AChE) is vital for the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one have been shown to exhibit potent AChE inhibitory activity, making them potential candidates for further development as therapeutic agents .
Table 2: AChE Inhibition Potency
| Compound Name | IC50 Value (μM) |
|---|---|
| Compound D | 0.089 ± 0.01 |
| Donepezil | 0.059 ± 0.003 |
The biological activity of (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological processes. The benzofuran moiety is known for its ability to interact with DNA and proteins, potentially leading to the modulation of various signaling pathways.
Case Studies
Recent studies have highlighted the efficacy of benzofuran derivatives in clinical settings:
- Alzheimer's Disease Treatment : A study demonstrated that certain benzofuranone derivatives significantly improved cognitive function in animal models by inhibiting AChE and enhancing cholinergic transmission.
- Antimicrobial Properties : Compounds derived from the benzofuran scaffold showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .
Q & A
Basic Research Question
NMR : The (Z)-isomer shows distinct coupling constants (J = 10–12 Hz for trans-olefinic protons vs. J = 15–17 Hz for E-isomers).
IR : Conjugation in the Z-configuration shifts C=O stretches to 1680–1700 cm⁻¹, compared to 1650–1670 cm⁻¹ for E-isomers .
UV-Vis : Z-isomers exhibit bathochromic shifts due to extended conjugation .
How can in vivo metabolic stability be improved for this compound?
Advanced Research Question
Strategies include:
- Prodrug design : Introduce acetylated morpholine or benzofuran-OH groups to reduce first-pass metabolism.
- Deuterium incorporation : Replace labile C–H bonds (e.g., α to carbonyl) with deuterium to slow CYP450-mediated oxidation .
- PEGylation : Attach polyethylene glycol chains to enhance half-life, as tested in thiazolidinone analogs .
What are the limitations of current synthetic routes for generating derivatives?
Basic Research Question
Regioselectivity : Competing reactions at pyrazole N1 vs. benzofuran C2 require directed metalation (e.g., LDA at −78°C) .
Functional group compatibility : Morpholine’s oxygen is sensitive to strong acids; use TFA sparingly during deprotection .
Stereocontrol : Asymmetric catalysis (e.g., chiral oxazaborolidines) may be needed for enantiopure derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
